mastoparan-A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

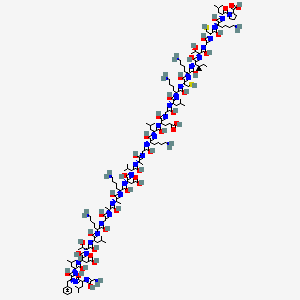

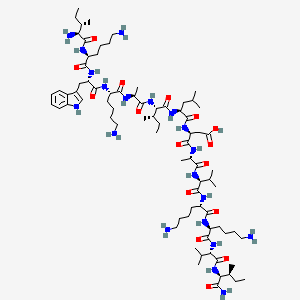

Mastoparan-A is a member of the class of mastopyrans that is a 14-amino acid polypeptide comprising isoleucyl, lysyl, tryptophyl, lysyl, alanyl, isoleucyl, leucyl, aspartyl, alanyl, valyl, lysyl, lysyl, valyl, and isoleucinamide residues coupled in sequence. It is the major active component of the venom of the hornet Vespa analis and causes degranulation of mast cells. It exhibits antimicrobial activity against both Gram-positive and -negative bacteria as well as haemolytic activity on chicken, human and sheep erythrocytes. It has a role as an antibacterial agent. It is a member of mastoparans and a peptidyl amide.

Scientific Research Applications

Antitumor Activity

Mastoparan-A, derived from wasp venom, has demonstrated significant antitumor activity. In a study by Azevedo et al. (2015), it was found to induce apoptosis in melanoma cells through the mitochondrial apoptosis pathway. The study highlighted its effectiveness in reducing the growth of melanoma in mice, suggesting its potential as an anticancer agent (Azevedo et al., 2015).

Antimicrobial Activity

Mastoparan-A exhibits potent antimicrobial properties. Silva et al. (2017) reported its efficacy against bacteria and fungi, including Staphylococcus aureus and Mycobacterium abscessus. The study demonstrated its potential for controlling micro-organisms causing infectious diseases (Silva et al., 2017).

Mastoparanogen Research

Xu et al. (2006) focused on the precursor of mastoparan, mastoparanogen, identifying several mastoparans in wasp venom. Understanding the precursor helps in comprehending the biosynthesis and functional implications of mastoparan (Xu et al., 2006).

Targeted Drug Delivery

Research by Yamada et al. (2005) explored using mastoparan in transferrin-modified liposomes for targeted cancer therapy. This study highlighted the potential of mastoparan in selective delivery systems to treat cancer more effectively (Yamada et al., 2005).

Plant Signaling Research

Mastoparan-A has been used in plant signaling research. Miles et al. (2004) found that it activates plant MAP kinase signaling, suggesting its utility in studying plant cellular responses (Miles et al., 2004).

Insulin Secretion Studies

Amin et al. (2003) investigated mastoparan's role in stimulating insulin secretion from beta cells. This research provides insights into potential therapeutic applications for diabetes (Amin et al., 2003).

properties

bioactivity |

Antibacterial |

|---|---|

sequence |

IKWKAILDAVKKVL |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.